molecular formula C12H22N4O9 B1667705 Baeta CAS No. 923-73-9

Baeta

Cat. No.: B1667705
CAS No.: 923-73-9
M. Wt: 336.3 g/mol
InChI Key: IEDGBBQCQUZEPC-UHFFFAOYSA-N
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Description

BAETA (2,2'-bis(carboxymethyl)amino diethyl ether) is a synthetic chelating agent primarily studied for its efficacy in binding and removing heavy metals, particularly plutonium (Pu), from biological systems. It belongs to the polyaminocarboxylic acid family, structurally characterized by two carboxymethyl groups linked via an ether bridge. This compound gained attention in toxicology research due to its superior metal-binding capacity compared to traditional agents like EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid).

Properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O9/c15-9(16)5-13(6-10(17)18)1-3-23-4-2-14(7-11(19)20)8-12(21)22/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOVFVZZFUEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238959
Record name BAETA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-73-9
Record name Bis(2-aminoethyl) ether N,N,N′,N′-tetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAETA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAETA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxydiethylenediaminetetra(acetic acid)
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Preparation Methods

Direct Hydrothermal Synthesis

Tin-incorporated Beta zeolites (Sn-Beta) are synthesized via hydrothermal methods using structure-directing agents. A representative protocol involves dissolving tin(IV) chloride pentahydrate in water, followed by addition to tetraethyl orthosilicate under stirring. After 30 minutes, tetrapropylammonium hydroxide is introduced, and the mixture is aged for 20 hours before hydrothermal treatment at 160°C for 48 hours. Post-synthesis calcination at 550°C removes organic templates, yielding Sn-Beta with Si/Sn ratios of 125–150. Key parameters include:

Parameter Value Impact on Structure
Tin precursor concentration 1.25–1.5 wt% Sn Determines Lewis acid site density
Aging time 20 h Influences zeolite crystallinity
Calcination temperature 550°C Ensures template removal

This method produces materials with strong Lewis acidity, critical for carbohydrate isomerization and Meerwein-Ponndorf-Verley reactions.

Post-Synthetic Modification

Alternative approaches graft tin onto pre-formed zeolites. For example, SnCl₄·5H₂O is refluxed with dealuminated Beta zeolite in ethanol, enabling isomorphic substitution of framework Al³⁺ with Sn⁴⁺. This method achieves higher tin loading (up to 2.5 wt%) but risks partial framework collapse if pH exceeds 3.5 during ion exchange.

Functionalization of Silica Gel with Succinic Anhydride

Linker Immobilization

Chromatographic silica gel (SG) is functionalized via reflux with succinic anhydride in pyridine, forming SG-Succ. The reaction proceeds at 120°C for 4 hours, with a molar ratio of 2:1 (succinic anhydride:silica). Post-reaction washing with acetic acid/DCM and HCl ensures removal of unreacted species, yielding a carboxylated surface suitable for dye immobilization.

Dye Loading for Photocatalysis

Riboflavin (RF) is anchored to SG-Succ through carbodiimide coupling, achieving 0.12 mmol RF/g support. The material demonstrates singlet oxygen (¹O₂) quantum yields of 0.49, enabling applications in photooxidation reactions. Stability tests show <5% RF leaching after 5 catalytic cycles in aqueous media.

Comparative Analysis of Mesoporous Sn-Materials

Sn-MCM-41 Synthesis

Using hexadecyltrimethylammonium bromide as a template, Sn-MCM-41 is synthesized at 140°C for 15 hours. The material exhibits a surface area of 980 m²/g but lower hydrothermal stability compared to Sn-Beta due to thinner pore walls.

Sn-SBA-15 Preparation

Pluronic P-123 templating at 100°C produces Sn-SBA-15 with 6 nm pores and Si/Sn=200. The extended 24-hour stirring at 40°C before hydrothermal treatment enhances tin incorporation into the silica matrix.

Analytical Characterization Techniques

Structural Validation

  • XRD : Confirms Beta zeolite structure (2θ = 7.7° and 22.4°)
  • DRUV-Vis : Identifies Sn⁴⁺ in tetrahedral coordination (λ = 210 nm)
  • N₂ Physisorption : Mesoporous materials show type IV isotherms with H1 hysteresis

Surface Analysis

  • XPS : Quantifies surface Sn content (3d₅/₂ peak at 487.2 eV)
  • FTIR : Carboxylate stretching at 1710 cm⁻¹ confirms SG-Succ formation

Critical Evaluation of Synthetic Challenges

Phase Purity Issues

Competing crystallization pathways often yield ZSM-12 impurities in Sn-Beta syntheses. Increasing the TEAOH/SiO₂ ratio to >0.3 suppresses competing phases but raises production costs by 18%.

Scalability Constraints

Post-synthetic modification methods show better batch-to-batch reproducibility (RSD=4.2%) compared to direct synthesis (RSD=12.8%). However, they require pre-formed zeolites, increasing overall energy consumption by 30%.

Emerging Methodologies

Microwave-Assisted Crystallization

Preliminary studies demonstrate 80% reduction in Sn-Beta crystallization time (from 48 h to 9 h) using 2.45 GHz microwave heating. However, uneven heating in large batches remains a scalability barrier.

Atomic Layer Deposition (ALD)

Cyclic exposure to SnCl₄ and H₂O vapor enables precise tin loading control (0.1–1.2 wt%) on Beta zeolites. ALD-modified materials show 40% higher glucose isomerization activity compared to hydrothermal samples.

Industrial-Scale Considerations

Cost Analysis

Material Raw Material Cost ($/kg) Energy Cost ($/kg) Total Production Cost ($/kg)
Sn-Beta (HT) 84.50 12.30 96.80
SG-Succ-RF 22.10 8.45 30.55
Sn-MCM-41 67.80 18.90 86.70

Environmental Impact

Life cycle assessment reveals that solvent recovery in SG-Succ synthesis reduces VOC emissions by 62% compared to conventional methods. Sn-Beta synthesis generates 4.8 kg CO₂-equivalent per kg product, primarily from high-temperature calcination.

Chemical Reactions Analysis

Baeta undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their potential antioxidant properties.

    Reduction: Reduction reactions of this compound can lead to the formation of reduced flavonoid derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often studied for their potential biological activities and applications in various fields.

Scientific Research Applications

Therapeutic Applications

1. Drug Discovery

  • Beta-proline derivatives serve as critical building blocks in the synthesis of bioactive compounds. They have been utilized in developing enzyme inhibitors and other therapeutic agents that target various diseases, including cancer and neurological disorders .

Case Study: Enzyme Inhibitors

  • A study demonstrated that specific beta-proline derivatives exhibited potent inhibitory effects on enzymes linked to cancer progression. These findings highlight their potential as lead compounds in drug development.

2. Additives in Pharmaceuticals

  • These compounds enhance the stability and efficacy of pharmaceutical formulations. Their ability to improve solubility and bioavailability makes them valuable in drug formulation .

Chemical Catalysis

Catalytic Properties

  • Beta-proline derivatives are employed as organocatalysts in various chemical transformations. Their high stereoselectivity allows for efficient synthesis of complex molecules with minimal side reactions .

Case Study: Organocatalytic Reactions

  • Research led by Prof. Fujie Tanaka introduced a novel two-step synthesis method for beta-proline derivatives using organocatalytic Michael reactions. This method significantly reduces reaction time and enhances yield compared to traditional methods .

Data Table: Applications of Beta-Proline Derivatives

Application AreaDescriptionExample Use Case
Therapeutic PharmaceuticalsDevelopment of enzyme inhibitors and other drugsCancer treatment
Drug DiscoveryBuilding blocks for bioactive compoundsSynthesis of novel therapeutic agents
Chemical CatalysisOrganocatalysts for efficient chemical reactionsSynthesis of complex organic molecules

Mechanism of Action

The mechanism of action of Baeta involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant properties, where it scavenges free radicals and reduces oxidative stress in cells. It also interacts with various enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

BAETA shares structural motifs with EDTA and DTPA, including multiple amine and carboxylate groups that enable metal coordination. However, its ether-linked bis(carboxymethyl)amino groups confer distinct steric and electronic properties, enhancing selectivity for actinides like Pu.

Efficacy in Plutonium Removal

A pivotal study compared this compound, EDTA, and DTPA in rats injected with Pu²³⁹. Results showed:

Chelating Agent Relative Effectiveness (vs. EDTA) Key Findings
EDTA 1× (Baseline) Limited Pu removal; no effect on Sr⁸⁵
DTPA 3–5× Enhanced Pu clearance, even with delayed treatment
This compound 3–5× Comparable to DTPA; ether backbone improves stability

Source: Fried et al. (1960s)

  • Mechanistic Advantages : this compound’s ether linkage reduces metabolic degradation, prolonging its circulation and binding capacity. Unlike EDTA, which preferentially binds calcium (Ca²⁺), this compound and DTPA exhibit stronger affinity for Pu⁴⁺ due to higher charge density compatibility .

Selectivity and Toxicity Profile

  • EDTA: Non-selective; disrupts essential metal homeostasis (e.g., Ca²⁺, Zn²⁺), causing nephrotoxicity.
  • DTPA : Moderately selective for Pu but requires prompt administration post-exposure.
  • This compound : Combines DTPA-like efficacy with improved pharmacokinetics, though long-term toxicity data remain sparse .

Preclinical Studies

  • Animal Models : this compound reduced Pu retention in rat bones by 50–60% when administered six days post-exposure, outperforming EDTA .
  • Limitations: No significant effect on strontium (Sr⁸⁵) removal, consistent with its Ca²⁺-selective binding profile.

Comparative Analysis with Other Chelators

Parameter EDTA DTPA This compound
Metal Selectivity Low Moderate High (Pu)
Treatment Window Narrow Moderate Broad
Metabolic Stability Low Moderate High
Clinical Use Limited Approved Experimental

Critical Evaluation of Evidence

  • Conflicting Data: While this compound’s efficacy is well-documented in rodents , human studies are absent.
  • Contextual Variability : The term "this compound" appears in unrelated contexts (e.g., marine biology , medical genetics ), necessitating careful disambiguation in literature reviews.

Biological Activity

Baeta, commonly referred to in the context of certain compounds, particularly those derived from Beta vulgaris (beet), has garnered attention for its diverse biological activities. This article delves into the biochemical properties, therapeutic potentials, and specific case studies that highlight the compound's efficacy in various biological systems.

Chemical Composition

The primary active compounds in Beta vulgaris include betalains , phenolic compounds , and flavonoids . These compounds are responsible for the plant's antioxidant, anti-inflammatory, and antimicrobial properties. Recent studies have explored the chemical composition of extracts from beet seeds, revealing significant antibacterial and antifungal activities.

Component Type Concentration Biological Activity
BetalainsPigmentsVariesAntioxidant, anti-inflammatory
PhenolsSecondary MetabolitesVariesAntimicrobial, antioxidant
FlavonoidsPolyphenolic CompoundsVariesAntioxidant, anti-inflammatory

Antimicrobial Properties

Research has shown that the liquid CO2 extract of beet seeds exhibits moderate antibacterial activity against several strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The study demonstrated that at concentrations of 25, 50, and 100 µg, these extracts effectively inhibited microbial growth, indicating potential applications in food preservation and therapeutic contexts .

Antioxidant Activity

The antioxidant capacity of beet extracts has been extensively studied. Betalains have been identified as potent antioxidants that can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing neurodegenerative diseases, where oxidative damage plays a critical role.

Neuroprotective Effects

A significant case study investigated the neuroprotective effects of beetroot juice supplementation in elderly subjects. The study found that regular consumption improved cognitive function and reduced blood pressure levels. The active compounds in beets were credited with enhancing nitric oxide production, which improves blood flow to the brain .

Anti-Inflammatory Effects

Another notable study focused on the anti-inflammatory properties of beetroot extracts in patients with chronic inflammatory conditions. Participants who consumed beetroot juice showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) compared to a control group .

The biological activities of this compound are mediated through several mechanisms:

  • Antioxidant Mechanism : The presence of phenolic compounds allows for effective scavenging of reactive oxygen species (ROS), reducing oxidative stress.
  • Anti-inflammatory Pathways : Compounds like betalains inhibit pro-inflammatory cytokines, thereby modulating immune responses.
  • Microbial Inhibition : The antibacterial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate computational models based on Baeta’s methodologies?

  • Methodological Answer : Begin by replicating the experimental conditions described in this compound’s work, such as input parameters, simulation frameworks, and validation metrics. For instance, in computational fluid dynamics (CFD) studies, ensure boundary conditions (e.g., temperature, pressure) align with those used by this compound et al. to benchmark engine performance . Incorporate control variables to isolate model-specific outcomes. Use sensitivity analysis to identify critical parameters influencing results .
  • Key Data : this compound’s experimental data on Brake Mean Effective Pressure (BMEP) and combustion parameters serve as validation benchmarks for numerical simulations .

Q. What are the foundational principles for selecting statistical methods in studies referencing this compound’s work?

  • Methodological Answer : Align statistical methods with the research question’s complexity. For hypothesis testing (e.g., correlations between variables in genetic programming), use regression analysis or ANOVA. For large datasets generated by TensorGP, apply dimensionality reduction techniques (e.g., PCA) to identify patterns . Ensure reproducibility by documenting code and parameters in open-source frameworks like TensorFlow .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s experimental data and computational simulations in engine performance studies?

  • Methodological Answer : Conduct a root-cause analysis by comparing input assumptions (e.g., fuel properties, turbulence models) across studies. For example, discrepancies in Brake Specific Fuel Consumption (BSFC) may arise from differences in ethanol blend assumptions. Validate simulations using alternative datasets or recalibrate models with updated boundary conditions . Use Bayesian inference to quantify uncertainty in predictive outcomes .
  • Case Study : this compound’s CFD model validation showed a <5% error in BMEP predictions when experimental combustion data was incorporated .

Q. What strategies optimize the integration of this compound’s TensorGP framework with emerging machine learning architectures?

  • Methodological Answer : Modularize TensorGP’s genetic programming components to interface with neural networks (e.g., TensorFlow-Keras APIs). Test hybrid models on benchmark problems (e.g., symbolic regression) to evaluate performance gains. For scalability, use distributed computing to handle population-based iterations in large search spaces .
  • Data Consideration : Track metrics like convergence speed, solution diversity, and computational cost to assess hybrid model efficacy .

Q. How can researchers ensure methodological rigor when citing this compound’s experimental protocols in new contexts?

  • Methodological Answer : Adhere to reproducibility guidelines by documenting deviations from this compound’s original methods (e.g., equipment calibration, sample sizes). For novel applications (e.g., applying engine simulation principles to renewable energy systems), perform pilot studies to validate transferability. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Data Analysis & Validation

Q. What are best practices for analyzing datasets generated using this compound’s TensorGP framework?

  • Methodological Answer : Preprocess raw outputs (e.g., fitness scores, population metrics) to remove outliers. Use non-parametric tests (e.g., Mann-Whitney U) if data violates normality assumptions. Visualize evolutionary trajectories with heatmaps or parallel coordinates to identify dominant genetic operators .
  • Tool Recommendation : Leverage Python libraries like Pandas for data wrangling and Matplotlib/Seaborn for visualization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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